molecular formula C34H38N12O4 B607099 STING agonist-4 CAS No. 2138300-40-8

STING agonist-4

Numéro de catalogue B607099
Numéro CAS: 2138300-40-8
Poids moléculaire: 678.758
Clé InChI: ICZSAXDKFXTSGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

STING agonist-4 is an stimulator of Interferon Genes (STING) receptor agonist with an apparent inhibitory constant (IC50) of 20 nM . It is a two symmetry-related amidobenzimidazole (ABZI)-based compound to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .


Synthesis Analysis

The synthesis of STING agonist-4 involves the design of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists .


Molecular Structure Analysis

STING agonist-4 is a two symmetry-related amidobenzimidazole (ABZI)-based compound . It is designed to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .


Chemical Reactions Analysis

STING agonist-4 has been shown to cause phosphorylation of IRF3 and STING and induce secretion of IFN-β . It inhibits binding of full-length STING to the solid support with an apparent dissociation constant (Kd) of approximately 1.6 nM .


Physical And Chemical Properties Analysis

STING agonist-4 has a molecular weight of 678.74 and its formula is C34H38N12O4 . It is a solid compound and its solubility in DMSO is 10 mg/mL (ultrasonic) .

Applications De Recherche Scientifique

  • Antitumor Activity : STING agonists, including non-nucleotide small molecules like MSA-2, have shown promising antitumor activity. They are effective in inducing interferon-β secretion and tumor regression, and can be administered orally, which is advantageous over intratumoral injections. This makes them suitable for a wider range of cancers (Pan et al., 2020).

  • Cancer Immunotherapy : The cGAS-STING pathway plays a crucial role in cancer immunotherapy. Multiple STING agonists have been developed with significant results in pre-clinical studies. Their combination with other cancer treatments, such as immune checkpoint inhibitors, has shown promise in treating advanced cancers (Jiang et al., 2020).

  • T Cell Activation and Death : STING activation in T cells provokes type I interferon production and can also activate cell stress and death pathways. This suggests a need to re-evaluate STING agonist-based therapies for their effects on the T cell compartment (Larkin et al., 2017).

  • Enhancement of Other Immunotherapies : STING agonists have been found to enhance the efficacy of therapies like programmed death-ligand 1 monoclonal antibody in breast cancer by activating the interferon-β signaling pathway (Yin et al., 2022).

  • Nanovaccine Delivery Systems : Engineered nanovaccine delivery systems have been designed to enhance the cancer immunotherapy effects of STING agonists. These systems target dendritic cells and improve antitumor effects in both responsive and resistant tumor models (Gou et al., 2021).

  • Combination with TLR9 Agonists : Synergistic effects have been observed when combining STING agonists with TLR9 agonists. This combination induces strong Th1-type responses, enhancing antigen-specific immune responses and demonstrating potential as an anticancer agent (Temizoz et al., 2015).

Orientations Futures

STING agonists, including STING agonist-4, are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

Propriétés

IUPAC Name

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZSAXDKFXTSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STING agonist-4

Citations

For This Compound
12
Citations
Z Song, X Wang, Y Zhang, W Gu, A Shen… - Journal of Medicinal …, 2021 - ACS Publications
… Recently, Ramanjulu and co-workers (24) at GlaxoSmithKline reported a small-molecule STING agonist 4 (Figure 1) bearing a key amidobenzimidazole (ABZI) component and showing …
Number of citations: 20 pubs.acs.org
SC Jang, C Sia, RJ Moniz, J Dey… - … of the 33rd …, 2018 - s3.us-east-1.amazonaws.com
Emerging research has established the role of exosomes as an efficient natural messenger system to deliver macromolecules between cells. We have leveraged this capacity to …
Number of citations: 2 s3.us-east-1.amazonaws.com
X Yuan - 2021 - search.proquest.com
The stimulator of interferon genes (STING) pathway presents tremendous promise in the realm of cancer treatment because of its essential role in promoting antitumor immune …
Number of citations: 2 search.proquest.com
H Zhang, K Liu, Y Gong, W Zhu, J Zhu, F Pan, Y Chao… - Biomaterials, 2022 - Elsevier
… Moreover, this VitC hydrogel also acted as an effective delivery platform for other immunotherapeutics, such as STING agonist-4 (SA). Interestingly, the self-delivery VitC nanofiber …
Number of citations: 15 www.sciencedirect.com
S Nersesian, N Shakfa, N Peterson, T Vidotto… - bioRxiv, 2019 - biorxiv.org
Poor response to platinum/taxane-based chemotherapy has remained a major hurdle in the management of high grade serous carcinoma of the ovary (HGSC). Recurrent HGSC is often …
Number of citations: 2 www.biorxiv.org
L Cheradame, IC Guerrera, J Gaston, A Schmitt, V Jung… - Oncogene, 2021 - nature.com
STING (Stimulator of Interferon Genes) is an endoplasmic reticulum-anchored adaptor of the innate immunity best known to trigger pro-inflammatory cytokine expression in response to …
Number of citations: 19 www.nature.com
Y Liu, Y Fei, X Wang, B Yang, M Li, Z Luo - Molecular Therapy, 2023 - cell.com
cGAS-STING signaling is a central component in the therapeutic action of most existing cancer therapies. The accumulated knowledge of tumor immunoregulatory network in recent …
Number of citations: 3 www.cell.com
N Mohaghegh, A Ahari, F Zehtabi, C Buttles, S Davani… - Acta Biomaterialia, 2023 - Elsevier
… Impressively, when loaded with a STING agonist-4 (SA), the resultant SA@VitC hydrogel showcased improved antitumor immunity and notable mortality rates [47]. …
Number of citations: 3 www.sciencedirect.com
J Kim, Y Choi, DH Kim, HY Yoon, K Kim - Pharmaceutics, 2022 - mdpi.com
Various immunotherapeutic agents that can elicit antitumor immune responses have recently been developed with the potential for improved efficacy in treating cancer. However, …
Number of citations: 8 www.mdpi.com
MM Grzybowski, PS Stańczak, P Pomper, R Błaszczyk… - Cancers, 2022 - mdpi.com
Simple Summary Arginase 1 and 2 are drivers of multiple immunosuppressive mechanisms and tumour-specific metabolic adaptations. Pharmacological inhibition of extracellular ARG1 …
Number of citations: 9 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.